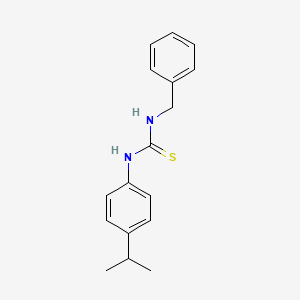
Anti-inflammatory agent 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 15 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable therapeutic agent in the treatment of chronic inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 15 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature. The reaction is carried out in anhydrous acetonitrile as the solvent, with constant stirring .
Industrial Production Methods: For large-scale production, a green synthetic approach is often employed. This involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are used to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 15 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: It is employed in cell culture studies to investigate its effects on inflammatory pathways and cellular responses.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Wirkmechanismus
Anti-inflammatory agent 15 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation. By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may modulate other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatory agent 15 can be compared with other similar compounds, such as:
Aspirin: Both compounds inhibit COX enzymes, but this compound may have a more selective action on COX-2, reducing gastrointestinal side effects.
Ibuprofen: Similar to this compound, ibuprofen inhibits COX enzymes, but it may have a shorter duration of action.
Naproxen: This compound also inhibits COX enzymes and has a longer half-life compared to this compound, providing prolonged relief from inflammation.
Uniqueness: this compound is unique due to its potent and selective inhibition of COX-2, which minimizes side effects while providing effective anti-inflammatory action. Its green synthetic production methods also make it an environmentally friendly option in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C17H20N2S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-benzyl-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-13(2)15-8-10-16(11-9-15)19-17(20)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
XLHNUFJSOUSSBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



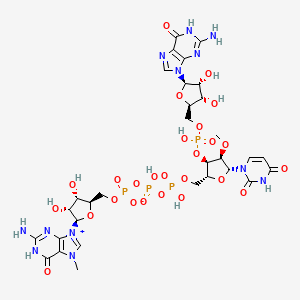
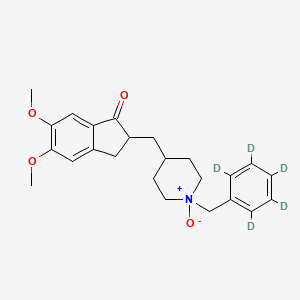
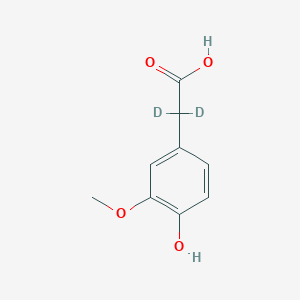
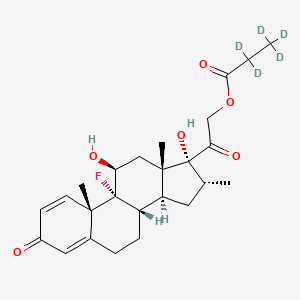

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


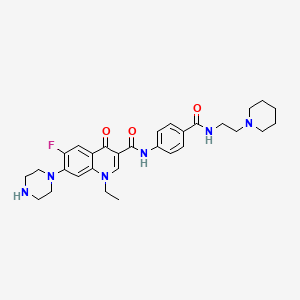
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
